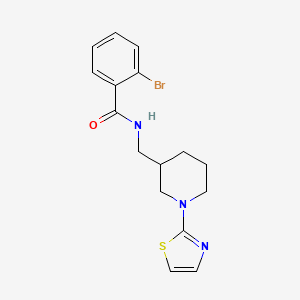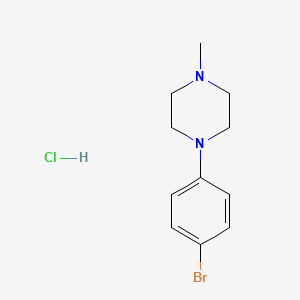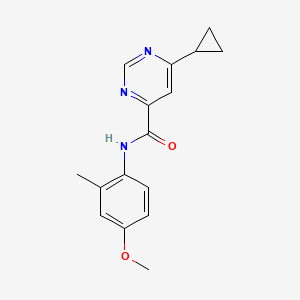
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has shown potential as a therapeutic agent in the treatment of cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune function. By inhibiting this receptor, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide enhances the activity of immune cells such as T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the production of regulatory T cells, which can inhibit anti-tumor immune responses.
Biochemical and Physiological Effects:
In addition to its effects on immune function, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in models of autoimmune disease, such as multiple sclerosis and rheumatoid arthritis. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the severity of allergic asthma in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of approximately 6 hours in humans. However, one limitation is that 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has only been tested in preclinical models, and its safety and efficacy in humans have yet to be fully established.
Orientations Futures
There are several potential future directions for the study of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide. One area of interest is its use in combination with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to establish the safety and efficacy of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide in humans, and to determine the optimal dosing and treatment regimens.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide involves the reaction of 4-methoxy-2-methylbenzoic acid with cyclopropylamine, followed by cyclization with cyanogen bromide to form the pyrimidine ring. The carboxamide group is then introduced through reaction with isobutyl chloroformate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential as an immunotherapy agent in the treatment of cancer. It has been shown to enhance the activity of T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to synergize with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity.
Propriétés
IUPAC Name |
6-cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-12(21-2)5-6-13(10)19-16(20)15-8-14(11-3-4-11)17-9-18-15/h5-9,11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQHJZATFZZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

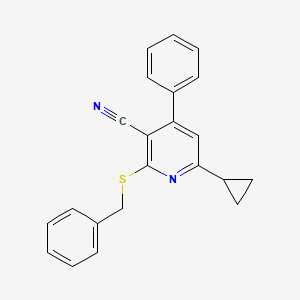
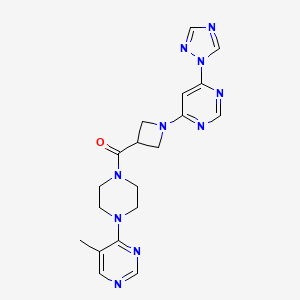
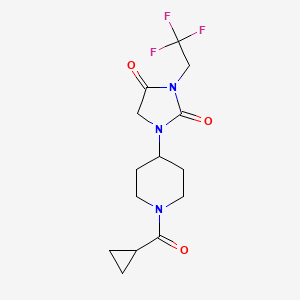
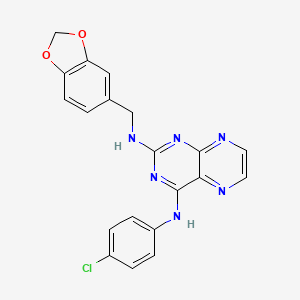
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)
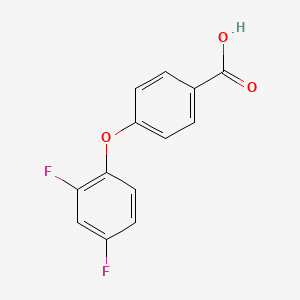
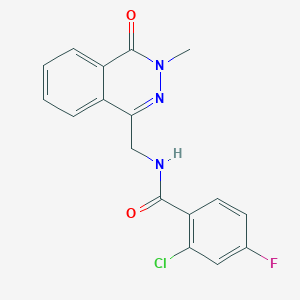
![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)
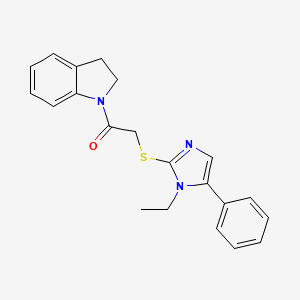
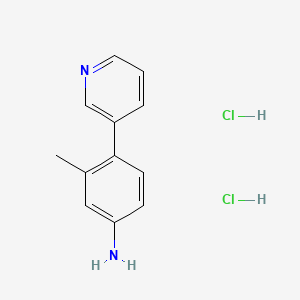
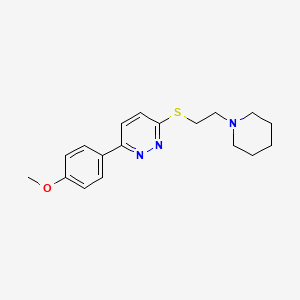
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)
